Propoxycarbazone-sodium

Overview

Description

Propoxycarbazone-sodium is a post-emergence trazolone herbicide primarily used for controlling grass and some broad-leaved weeds in wheat. It is highly soluble in water and mobile in soils, making it prone to leaching into groundwater. Despite being semi-volatile and not persistent in soil, it remains persistent in aquatic systems. This compound has low oral toxicity and poses no serious human health risks. it is moderately toxic to birds, earthworms, and fish, while its toxicity to honeybees is low .

Mechanism of Action

Target of Action

Propoxycarbazone-sodium primarily targets the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine .

Mode of Action

This compound acts as a post-emergence herbicide . It inhibits the activity of the ALS enzyme, thereby disrupting the synthesis of BCAAs . This disruption leads to a deficiency of these essential amino acids, causing stunted growth and eventually leading to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of BCAAs . By inhibiting the ALS enzyme, this compound prevents the production of these amino acids, which are vital for protein synthesis and plant growth .

Pharmacokinetics

This compound is highly soluble in water and mobile in soils . This high solubility and mobility allow it to be readily taken up by plants and translocated to the site of action . Its high mobility also means it has a high tendency to leach to groundwater .

Result of Action

The inhibition of ALS by this compound leads to a deficiency of BCAAs in plants . This deficiency disrupts protein synthesis and plant growth, causing the plants to become stunted and eventually die .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and mobility in soils can lead to leaching, particularly in areas with high rainfall . These characteristics can influence its distribution in the environment and its availability to plants .

Biochemical Analysis

Biochemical Properties

Propoxycarbazone-sodium’s efficacy is the result of the inhibition of the enzyme acetolactate synthase (ALS) in target plants . This interaction disrupts the normal biochemical reactions within the plant, leading to its eventual death .

Cellular Effects

The effects of this compound on cells are primarily seen in its target organisms, plants. It inhibits the enzyme acetolactate synthase, which is crucial for the synthesis of certain amino acids in the plant . This disruption in amino acid production can lead to a halt in protein synthesis, affecting various cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the enzyme acetolactate synthase . This enzyme is crucial for the synthesis of the branched-chain amino acids leucine, isoleucine, and valine. By inhibiting this enzyme, this compound disrupts protein synthesis in the plant, leading to its death .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily seen in its degradation and its long-term effects on plants. While it is semi-volatile and not persistent in soil, it is persistent in aquatic systems . This suggests that it may have long-term effects on aquatic plants and potentially on the aquatic ecosystem.

Metabolic Pathways

As it inhibits the enzyme acetolactate synthase, it likely impacts the metabolic pathways involving the branched-chain amino acids leucine, isoleucine, and valine .

Transport and Distribution

This compound is highly soluble in water, which allows it to be easily transported and distributed in the environment . Within plants, it is likely transported via the plant’s vascular system to the sites where the acetolactate synthase enzyme is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propoxycarbazone-sodium is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the formation of the sodium salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the concentration of active ingredients and impurities. The final product is formulated into various herbicidal formulations for agricultural use .

Chemical Reactions Analysis

Types of Reactions

Propoxycarbazone-sodium undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity .

Major Products Formed

The major products formed from these reactions include various metabolites and degradation products, which are often analyzed to understand the environmental fate and behavior of the compound .

Scientific Research Applications

Propoxycarbazone-sodium has several scientific research applications, including:

Agricultural Research: It is extensively studied for its efficacy in controlling invasive grass species like downy brome and its impact on perennial grass establishment.

Environmental Studies: Research focuses on its behavior in soil and water, including its leaching potential and persistence in aquatic systems.

Toxicological Studies: Studies are conducted to assess its toxicity to non-target organisms, including birds, earthworms, and fish.

Comparison with Similar Compounds

Similar Compounds

Imazapic: Another herbicide used for controlling invasive grass species.

Sulfonylurea Herbicides: These herbicides also inhibit AHAS but have different chemical structures and selectivity profiles.

Uniqueness

Propoxycarbazone-sodium is unique due to its high solubility in water and mobility in soils, making it effective for post-emergence weed control. Its persistence in aquatic systems also sets it apart from other herbicides, necessitating careful management to prevent environmental contamination .

Properties

CAS No. |

181274-15-7 |

|---|---|

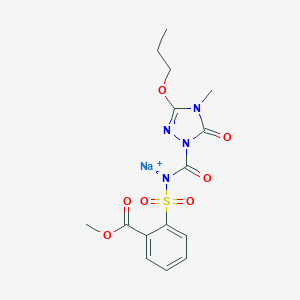

Molecular Formula |

C15H18N4NaO7S |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

sodium;(2-methoxycarbonylphenyl)sulfonyl-(4-methyl-5-oxo-3-propoxy-1,2,4-triazole-1-carbonyl)azanide |

InChI |

InChI=1S/C15H18N4O7S.Na/c1-4-9-26-14-16-19(15(22)18(14)2)13(21)17-27(23,24)11-8-6-5-7-10(11)12(20)25-3;/h5-8H,4,9H2,1-3H3,(H,17,21); |

InChI Key |

LNSXXOLAIATXPJ-UHFFFAOYSA-N |

SMILES |

CCCOC1=NN(C(=O)N1C)C(=O)[N-]S(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na+] |

Isomeric SMILES |

CCCOC1=NN(C(=O)N1C)/C(=N/S(=O)(=O)C2=CC=CC=C2C(=O)OC)/[O-].[Na+] |

Canonical SMILES |

CCCOC1=NN(C(=O)N1C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC.[Na] |

Color/Form |

Colorless crystalline powde |

density |

1.42 at 20 °C |

melting_point |

230-240 °C (decomposes) |

Key on ui other cas no. |

181274-15-7 |

Pictograms |

Environmental Hazard |

solubility |

In dichloromethane 1.5, n-heptane, xylene and isopropanol <0.1 (all in g/L, 20 °C) In water (g/L, 20 °C): 2.9 (pH 4); 42.0 (pH 7, pH 9) |

Synonyms |

N-((2-(methoxycarbonyl)phenyl)sulfonyl)-4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazole-1-carboximidic acid propoxycarbazone propoxycarbazone sodium sodium ((2-(methoxycarbonyl)phenyl)sulfonyl)((4-methyl-5-oxo-3-propoxy-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl)azanide sodium methyl 2-((((4,5-dihydro-4-methyl-5-oxo-3-propoxy-1H-1,2,4-triazol-1-yl)carbonyl)-amino)sulfonyl)benzoate |

vapor_pressure |

1X10-8 Pa at 20 °C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propoxycarbazone-sodium work as a herbicide?

A1: this compound belongs to the sulfonylaminocarbonyltriazolinone (SCT) group of herbicides, which act as acetolactate synthase (ALS) inhibitors. [] ALS is a key enzyme in plants, responsible for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts BCAA production, ultimately leading to plant death. []

Q2: What are the common mechanisms of resistance to this compound in weeds?

A2: The most common resistance mechanism involves mutations in the ALS gene, altering the target site and reducing the herbicide's binding affinity. [, ] Another mechanism is enhanced metabolism, where plants break down the herbicide more rapidly, reducing its effectiveness. [, ]

Q3: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?

A3: Yes, cross-resistance has been observed. Studies have shown that weeds resistant to one ALS inhibitor, such as chlorsulfuron or sulfosulfuron, can also exhibit resistance to this compound. [, , ] The level of cross-resistance varies depending on the specific mutation in the ALS gene. [, ]

Q4: Are there any specific mutations linked to this compound resistance?

A4: Research has identified a specific mutation in the ALS gene, substituting proline with serine at position 197 (Pro197Ser), that confers resistance to this compound in Bromus tectorum (downy brome). [] This mutation has also been observed in other weed species. []

Q5: Can this compound be used to control herbicide-resistant biotypes of weeds?

A5: The effectiveness of this compound against resistant weeds depends on the specific resistance mechanism and the weed species. While it may provide control in some cases, in others, alternative herbicides or non-chemical control methods might be necessary. [, , ]

Q6: What is the persistence of this compound in the soil?

A6: The half-life of this compound in soil varies depending on factors like soil type, organic matter content, and environmental conditions. Studies show a half-life ranging from 31 to 54 days in different soil types. []

Q7: Does this compound pose any risk to subsequent crops in rotation?

A7: While this compound generally breaks down relatively quickly in the soil, there is a potential for carryover effects on sensitive crops. Studies suggest avoiding cultivating crops like winter oilseed rape after this compound application. []

Q8: Are there any environmental concerns regarding the use of this compound?

A8: Like most herbicides, this compound can have ecological impacts. It's crucial to use it responsibly, following recommended application rates and timings to minimize potential harm to non-target organisms and water resources. [, ]

Q9: What weeds are effectively controlled by this compound?

A9: this compound exhibits excellent control over various grass weeds, including downy brome (Bromus tectorum), cheat (Bromus secalinus), wild oat (Avena fatua), and black-grass (Alopecurus myosuroides). [, , , , ] It also demonstrates activity against some broadleaf weeds. []

Q10: Can this compound be used in combination with other herbicides?

A11: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum and manage herbicide resistance. [, , , ] For example, it's used with mesosulfuron-methyl, iodosulfuron-methyl-sodium, and mefenpyr-diethyl in commercial formulations. [, , ]

Q11: Are there any adjuvants that enhance the efficacy of this compound?

A12: Studies have shown that certain adjuvants can improve the activity of this compound. Oil adjuvants, in particular, have been found to enhance its efficacy in controlling weeds like common oat. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2,4'-diyldimethanol](/img/structure/B61195.png)

![3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)](/img/structure/B61217.png)

![[(3S)-1,1-dioxothiolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B61236.png)